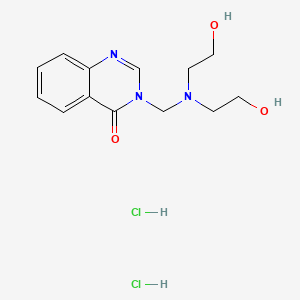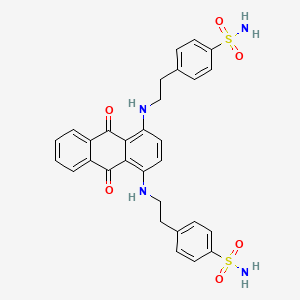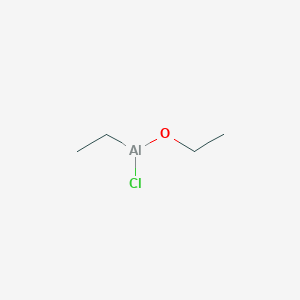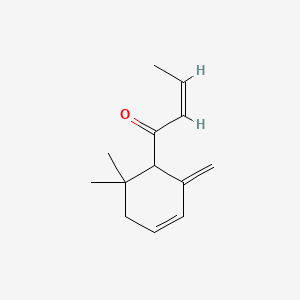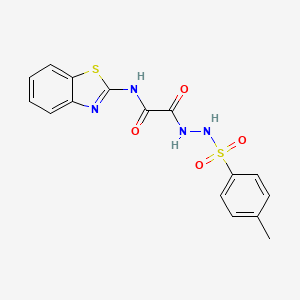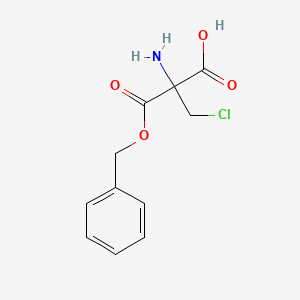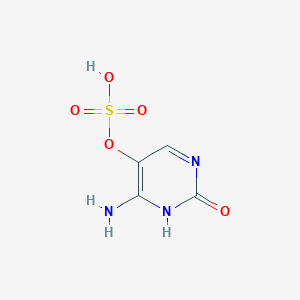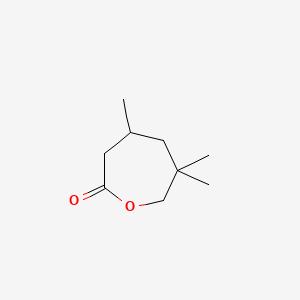
4,6,6-Trimethyloxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,6-Trimethyloxepan-2-one is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is also known by its CAS number 2549-57-7 . This compound is a lactone, specifically a derivative of oxepanone, and is characterized by the presence of three methyl groups attached to the oxepane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,5-trimethyl-6-hydroxyhexanoic acid with an acid catalyst to induce lactonization, forming the oxepanone ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4,6,6-Trimethyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted lactones and their derivatives.
Wissenschaftliche Forschungsanwendungen
4,6,6-Trimethyloxepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers .
Wirkmechanismus
The mechanism of action of 4,6,6-Trimethyloxepan-2-one involves its interaction with various molecular targets. As a lactone, it can act as a reactive intermediate in biochemical pathways, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6,6-Trimethyl-4,5,6,7-tetrahydrooxepin-2(3H)-one
- 3,5,5-Trimethyl-6-hydroxyhexanoic acid 1,6-lactone
- β,δ,δ-trimethyl-ε-caprolactone
Uniqueness
4,6,6-Trimethyloxepan-2-one is unique due to its specific substitution pattern on the oxepane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized polymers and materials that require specific structural features .
Eigenschaften
CAS-Nummer |
2549-57-7 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4,6,6-trimethyloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7-4-8(10)11-6-9(2,3)5-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
OSKVFHONCZMKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)OCC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


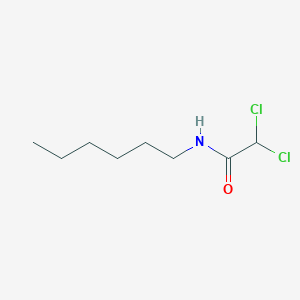
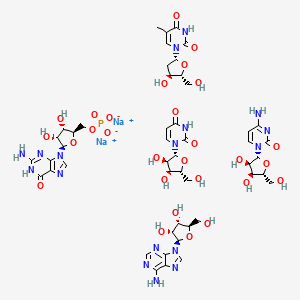


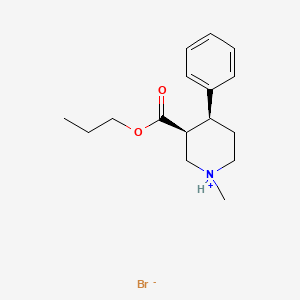
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
